molecular formula C12H16O B1353938 (1S,2R)-2-Phenylcyclohexanol CAS No. 34281-92-0

(1S,2R)-2-Phenylcyclohexanol

Cat. No. B1353938
CAS RN: 34281-92-0
M. Wt: 176.25 g/mol
InChI Key: AAIBYZBZXNWTPP-NEPJUHHUSA-N
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Description

“(1S,2R)-2-Phenylcyclohexanol” is a chiral compound. Chirality is a property of a molecule that is non-superimposable on its mirror image . This means that the molecule exists in two forms which are mirror images of each other, known as enantiomers .


Synthesis Analysis

The synthesis of chiral compounds like “(1S,2R)-2-Phenylcyclohexanol” often involves reactions that form a new chiral center, resulting in a mixture of enantiomers. This is unless the reaction is guided by an existing chiral center in the starting material or by a chiral catalyst or auxiliary .


Molecular Structure Analysis

The molecular structure of chiral compounds is characterized by the presence of a chiral center, typically a carbon atom bonded to four different substituents. The spatial arrangement of these substituents determines the configuration of the chiral center, which can be designated as either ® or (S) .


Chemical Reactions Analysis

Chiral compounds can undergo various chemical reactions, but their chirality can have a significant effect on the outcome of reactions. For example, in a reaction with a chiral catalyst or reagent, one enantiomer of a chiral compound may react faster than the other. This can lead to a chiral product being formed in greater amounts than its mirror image .


Physical And Chemical Properties Analysis

Chiral compounds exhibit optical activity, meaning they rotate the plane of polarized light. The direction and degree of rotation depends on the configuration of the chiral center. Other physical and chemical properties, such as melting point and reactivity, can also differ between enantiomers .

Scientific Research Applications

Synthesis Techniques

  • The synthesis of (1S,2R)-2-Phenylcyclohexanol has been achieved through various methods, including the Sharpless asymmetric dihydroxylation (González, Aurigemma, & Truesdale, 2003). This method highlights the significance of stereoselective and enantioselective reactions in organic synthesis.

Catalytic Applications

  • Kinetic analysis of the homobenzotetramisole-mediated esterification of (1R,2S)-2-Phenylcyclohexanol demonstrates its role in first-order reactions, providing insights into catalyst turnover frequency and product inhibition (Wagner & Rychnovsky, 2013).

Enzymatic Reactions

  • Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters, involving (1S,2R)-2-Phenylcyclohexanol, is a significant method in achieving enantiomeric purity of alcohols (Schwartz, Madan, Whitesell, & Lawrence, 2003). This process underscores the utility of enzymatic reactions in stereochemistry.

Stereoselectivity in Reductions

  • Investigations into stereoselectivity in hydrosilylative reduction of substituted cyclohexanone derivatives, including 2-Phenylcyclohexanone, reveal exclusive enantioselectivities for each diastereomer, providing a deeper understanding of the influence of chiral catalysts (Nishiyama, Park, & Itoh, 1992).

Conjugate Addition Reactions

  • The compound has been used in asymmetric conjugate addition reactions, highlighting its role in enhancing enantioselectivity in organic synthesis (Alexakis et al., 1998).

Novel Synthetic Pathways

  • Research into enantioselective protonation and diastereoselective reduction presents new synthetic pathways for chiral trans-2-Phenylcyclohexanol, emphasizing the role of chirality in synthetic chemistry (Asensio et al., 1999).

Conformational Studies

  • Studies on atropisomerism and the conformational behavior of substituted phenylcyclohexanes, related to (1S,2R)-2-Phenylcyclohexanol,provide insights into the rotational barriers and stereochemical preferences in these compounds (Flos et al., 2016). This research contributes to the understanding of molecular dynamics and stereochemistry.

Intramolecular Reactions

  • The intramolecular Pauson-Khand reaction of derivatives of (1S,2R)-2-Phenylcyclohexanol leads to the formation of bicyclo[4.3.0]nonan-8-ones, demonstrating the compound's utility in complex organic syntheses (Castro et al., 1994).

Antimicrobial Studies

  • Derivatives of 2-Phenylcyclohexanol have been evaluated for antimicrobial activities, suggesting potential applications in pharmaceutical research (Dimmock, Turner, & Baker, 1975).

Enantioselective Synthesis

  • The synthesis of enantiomerically pure forms of 2-Phenylcyclohexanol derivatives demonstrates the compound's significance in stereoselective synthesis, particularly in the context of asymmetric catalysis (She et al., 2005).

Safety And Hazards

The safety and hazards associated with a chiral compound depend on its specific structure and properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for its safe handling and disposal .

properties

IUPAC Name

(1S,2R)-2-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIBYZBZXNWTPP-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432512
Record name (1S,2R)-2-Phenylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Phenylcyclohexanol

CAS RN

34281-92-0
Record name (+)-trans-2-Phenylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34281-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylcyclohexanol, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034281920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-2-Phenylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLCYCLOHEXANOL, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2U0RW1Y61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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